molecular formula C18H18N4S B15121443 2-[5-(Pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrol-1-yl]-1,3-benzothiazole

2-[5-(Pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrol-1-yl]-1,3-benzothiazole

Cat. No.: B15121443
M. Wt: 322.4 g/mol
InChI Key: FVVJBGZQRFIBOE-UHFFFAOYSA-N
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Description

2-[5-(Pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrol-1-yl]-1,3-benzothiazole is a complex organic compound that features a unique structure combining a pyridine ring, an octahydropyrrolo[2,3-c]pyrrole ring, and a benzothiazole ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(Pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrol-1-yl]-1,3-benzothiazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the synthesis might start with the preparation of a pyridine derivative, followed by the formation of the octahydropyrrolo[2,3-c]pyrrole ring through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[5-(Pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrol-1-yl]-1,3-benzothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

    Solvents: Dichloromethane, ethanol, acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated or hydrogenated products .

Scientific Research Applications

2-[5-(Pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrol-1-yl]-1,3-benzothiazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of 2-[5-(Pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrol-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(Pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrol-1-yl]-1,3-benzothiazole is unique due to its combination of three distinct ring systems, which confer specific chemical and biological properties. This structural uniqueness makes it a valuable compound for scientific research and potential therapeutic applications .

Properties

Molecular Formula

C18H18N4S

Molecular Weight

322.4 g/mol

IUPAC Name

2-(5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl)-1,3-benzothiazole

InChI

InChI=1S/C18H18N4S/c1-2-6-16-14(5-1)20-18(23-16)22-10-8-13-11-21(12-15(13)22)17-7-3-4-9-19-17/h1-7,9,13,15H,8,10-12H2

InChI Key

FVVJBGZQRFIBOE-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2C1CN(C2)C3=CC=CC=N3)C4=NC5=CC=CC=C5S4

Origin of Product

United States

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